(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: : This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester in the presence of a suitable catalyst.
Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the pyrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also common in industrial production.
Chemical Reactions Analysis
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagent.
Major Products Formed
Oxidation: : Formation of pyrazol-5-one derivatives.
Reduction: : Formation of pyrazol-5-ylmethanol derivatives.
Substitution: : Formation of various substituted pyrazoles.
Scientific Research Applications
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine: has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine: can be compared with other similar compounds, such as:
3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanamine: : Similar structure but with a different position of the fluorophenyl group.
3-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine: : Different position of the amine group on the pyrazole ring.
3-(3-fluorophenyl)-1H-pyrazol-5-yl)ethanamine: : Similar structure but with an ethyl group instead of a methyl group.
These compounds may exhibit different reactivity and biological activity due to variations in their molecular structure.
Properties
IUPAC Name |
[3-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYCVAHTLICTBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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